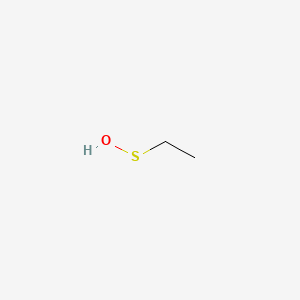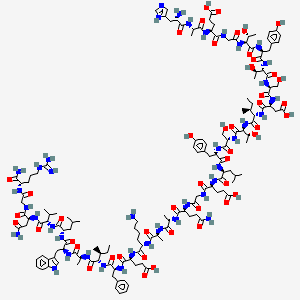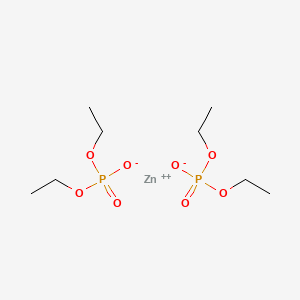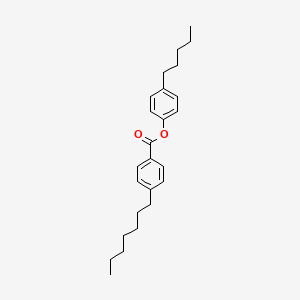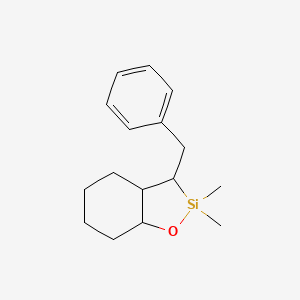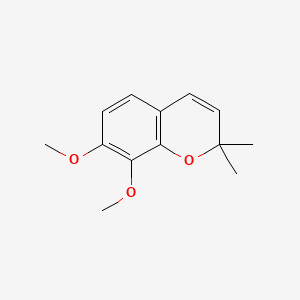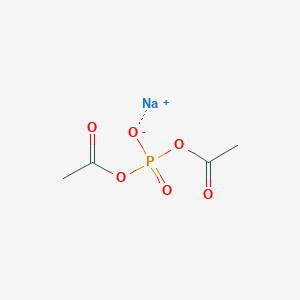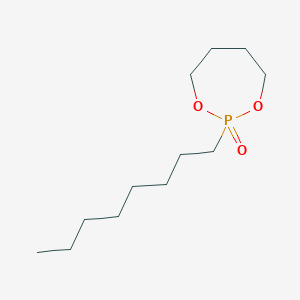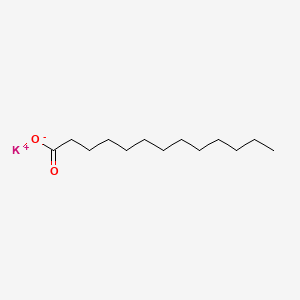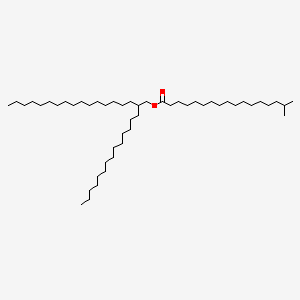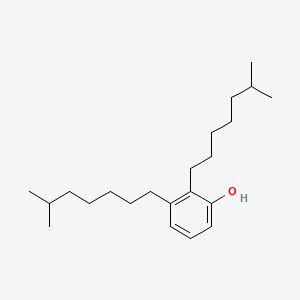
Diisooctylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisooctylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two isooctyl groups attached to a phenol ring. This compound is known for its unique chemical properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Diisooctylphenol can be synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion. The general reaction is as follows:
Phenol+Isooctene→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and isooctene are mixed in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to around 150-200°C and maintained under pressure to facilitate the alkylation process. Post-reaction, the mixture is neutralized, and the product is purified through distillation.
化学反応の分析
Types of Reactions: Diisooctylphenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonated derivatives of this compound
科学的研究の応用
Diisooctylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized as a stabilizer in the production of plastics and as an additive in lubricants and fuels.
作用機序
The mechanism of action of diisooctylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The pathways involved include the inhibition of oxidative stress and modulation of enzyme activity.
類似化合物との比較
Diisooctylphenol can be compared with other phenolic compounds such as:
Butylated Hydroxytoluene (BHT): Both compounds are used as antioxidants, but this compound has a higher molecular weight and different alkyl groups.
Butylated Hydroxyanisole (BHA): Similar in function, but BHA has a methoxy group instead of the isooctyl groups.
Tert-Butylhydroquinone (TBHQ): Another antioxidant, but with a tert-butyl group and a hydroquinone structure.
Uniqueness: this compound’s uniqueness lies in its specific alkyl groups, which confer distinct physical and chemical properties, making it suitable for specialized industrial applications.
特性
CAS番号 |
85958-96-9 |
|---|---|
分子式 |
C22H38O |
分子量 |
318.5 g/mol |
IUPAC名 |
2,3-bis(6-methylheptyl)phenol |
InChI |
InChI=1S/C22H38O/c1-18(2)12-7-5-9-14-20-15-11-17-22(23)21(20)16-10-6-8-13-19(3)4/h11,15,17-19,23H,5-10,12-14,16H2,1-4H3 |
InChIキー |
FNRRHKQTVNDRSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC1=C(C(=CC=C1)O)CCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


